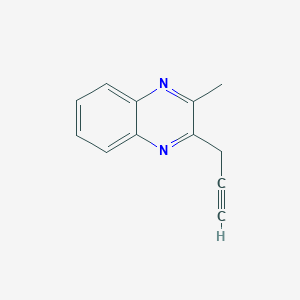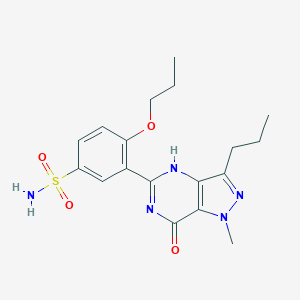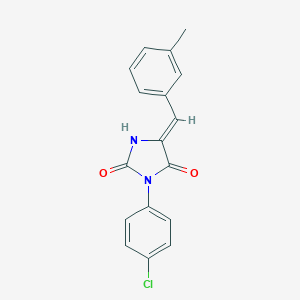
(Quinolin-8-olato)lithium
Overview
Description
(Quinolin-8-olato)lithium is a coordination complex that can be used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . It has been studied for its potential application in asymmetric catalysis, as well as in the preparation of pharmaceutically relevant molecules . It is also commonly used as an electron injection layer (EIL) material in organic electronic devices, particularly OLEDs .
Synthesis Analysis
The reaction of Ru (RL1) (PPh3)2 (CO)Cl,1, with quinolin-8-ol (HQ) has afforded complexes of the type [Ru (RL2) (PPh3)2 (CO) (Q)],3, in excellent yield . (Quinolin-8-olato)lithium can be analyzed by this reverse phase (RP) HPLC method with simple conditions .Molecular Structure Analysis
The molecular formula of (Quinolin-8-olato)lithium is C9H6LiNO .Scientific Research Applications
Organic Photovoltaics (OPVs)
8-Hydroxyquinolinolato-lithium: is utilized as a nano-interlayer within the interconnection layer system of tandem OPV devices . Its role is crucial in enhancing the performance and stability of OPVs, especially when exposed to air. By optimizing the thickness of this compound, researchers can achieve efficient interconnection layers, which are essential for the production of tandem OPV devices with improved power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, 8-Hydroxyquinolinolato-lithium serves as an electron injection layer (EIL) material . A very thin layer of this compound, when combined with aluminum, facilitates efficient electron injection from the electrode to the electron transport layer. This application is significant for enhancing the operational stability and performance of OLEDs.
Work Function Reduction
The compound is investigated for its ability to reduce the work function of various transparent conducting materials . This reduction is vital for enhancing electron injection or extraction in inverted organic electronic devices, thereby improving their efficiency and performance.
Electron Transport Layer (ETL) Enhancement
8-Hydroxyquinolinolato-lithium: is known to be an effective cathode system towards general electron transport layer materials . Its application in creating ultrathin interlayers can significantly enhance the operational stability of light-emitting diodes.
Industrial Applications
This compound is used in the manufacturing of pharmaceuticals and as an additive in various industrial processes . Its electronic properties make it suitable for applications that require precise control over electron flow and material stability.
Safety And Hazards
properties
IUPAC Name |
lithium;quinolin-8-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHFBFXXYOQXMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180035 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-8-olato)lithium | |
CAS RN |
25387-93-3, 850918-68-2 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025387933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-8-olato)lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinolinolato-lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of 8-hydroxyquinolinolato-lithium in OLED devices?
A1: 8-Hydroxyquinolinolato-lithium primarily serves as an electron injection/transport material and an interface modifier in OLED devices []. Its ability to reduce the work function of electrodes like aluminum enhances electron injection from the cathode into the emissive layer of the device, improving its overall efficiency.
Q2: How does the performance of 8-hydroxyquinolinolato-lithium compare to other commonly used electron injection materials like LiF?
A2: Research suggests that 8-hydroxyquinolinolato-lithium demonstrates comparable effectiveness to LiF in enhancing the efficiency of OLED devices []. When used as a thin interface layer between the emissive layer (e.g., Alq3) and the aluminum cathode, it significantly improves device characteristics, similar to the improvements observed with LiF.
Q3: What are the potential advantages of using 8-hydroxyquinolinolato-lithium in inverted OLED structures?
A4: While the provided research doesn't directly compare its performance in inverted vs conventional OLED structures, its ability to reduce work function [] suggests it could be beneficial in inverted architectures. By lowering the work function of the bottom electrode, it could facilitate efficient electron injection in inverted OLEDs where the cathode is deposited first.
Q4: Are there any studies investigating the impact of surface contaminants on the performance of 8-hydroxyquinolinolato-lithium in OLEDs?
A5: Yes, at least one study has explored the "Effects of Surface Contaminants on Interface Dipole Formation of 8-hydroxyquinolinolato-lithium Layer" []. Although the abstract doesn't detail specific findings, it highlights the importance of understanding how surface conditions can influence the electronic properties and performance of this compound in OLED devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





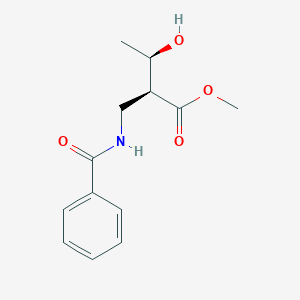
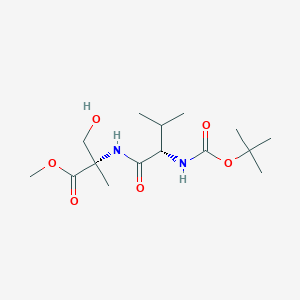
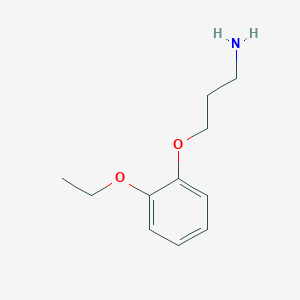
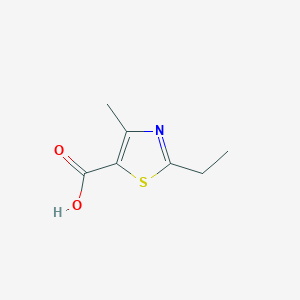
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
